

# A Comparative Guide to Rapid Colistin Susceptibility Testing Methods

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## Compound of Interest

Compound Name: Colistin

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The re-emergence of **colistin** as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has underscored the critical need for accurate and rapid susceptibility testing. The conventional broth microdilution (BMD) method, while considered the gold standard, is labor-intensive and time-consuming. This guide provides a comparative overview of various rapid **colistin** susceptibility testing methods, presenting their performance data against the reference BMD method, detailed experimental protocols for key assays, and a visual workflow comparison. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

## Performance of Colistin Susceptibility Testing Methods

The performance of various **colistin** susceptibility testing methods is compared to the reference broth microdilution (BMD) method. The data presented in the table below is a synthesis of findings from multiple studies. Performance metrics include Categorical Agreement (CA), Very Major Errors (VME), and Major Errors (ME). CA represents the percentage of results in agreement with the reference method. VME indicates a false-susceptible result by the test method, while ME signifies a false-resistant result. According to CLSI guidelines, for a method to be considered reliable, it should have a CA of  $\geq 90\%$ , a VME rate of  $\leq 1.5\%$ , and an ME rate of  $\leq 3\%$ .<sup>[1]</sup>

Method	Organism(s)	Categorical Agreement (CA) (%)	Very Major Errors (VME) (%)	Major Errors (ME) (%)	Time to Result
Broth Microdilution (BMD)	Enterobacteriales, P. aeruginosa, Acinetobacter spp.	Reference Standard	-	-	16-24 hours
Rapid Polymyxin NP Test	Enterobacteriales	83.8 - 100	0 - 16	0	< 4 hours
Acinetobacter baumannii (RapidResa Polymyxin Acinetobacter NP)	96.5 (Sensitivity), 97.3 (Specificity)	-	-	3-4 hours	
Colistin Broth Disc Elution (CBDE)	Enterobacteriales	92.1 - 98	0.8 - 1.6	2.6 - 5	16-20 hours
P. aeruginosa	98	0	0	16-20 hours	
VITEK 2 (Automated)	Enterobacteriales, P. aeruginosa, Acinetobacter spp.	57.5 - 96.7	0 - 30.6	1.6 - 7.9	~18 hours
Commercial BMD (e.g., Sensititre)	Enterobacteriales, P. aeruginosa, Acinetobacter spp.	91.1 - 99.6	1.25 - 3.61	0 - 6.1	18-24 hours

Note: Performance characteristics can vary depending on the specific study, bacterial species, and resistance mechanisms.

## Experimental Protocols

Detailed methodologies for the reference standard and key rapid testing methods are provided below.

### Broth Microdilution (BMD) Method (Reference Standard)

The BMD method is the internationally recognized reference for determining the minimum inhibitory concentration (MIC) of **colistin**.

Protocol:

- Prepare **Colistin** Stock Solution: A stock solution of **colistin** sulfate is prepared in sterile, deionized water.
- Prepare Microtiter Plates: Serial two-fold dilutions of **colistin** are prepared in cation-adjusted Mueller-Hinton broth (CA-MHB) in 96-well microtiter plates.
- Inoculum Preparation: A bacterial inoculum is prepared from a fresh (18-24 hour) culture on a non-selective agar plate. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- Inoculation: The standardized inoculum is further diluted and added to the wells of the microtiter plate to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation: The plates are incubated at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Result Interpretation: The MIC is read as the lowest concentration of **colistin** that completely inhibits visible bacterial growth.

### Rapid Polymyxin NP (Nordmann/Poirel) Test

This is a colorimetric liquid-based assay for the rapid detection of **colistin** resistance in Enterobacterales.

## Protocol:

- **Reagent Preparation:** A ready-to-use NP test medium containing a pH indicator (phenol red) and a defined concentration of **colistin** is used.
- **Inoculum Preparation:** A heavy bacterial inoculum (3-4 McFarland turbidity) is prepared by suspending colonies from an overnight culture in a saline solution.
- **Inoculation:** A specific volume of the bacterial suspension is added to two tubes: one containing the **colistin**-supplemented NP medium and a control tube with no **colistin**.
- **Incubation:** The tubes are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ .
- **Result Interpretation:** Results are typically available within 2 to 4 hours. A color change from orange/red to yellow in the **colistin**-containing tube indicates bacterial growth and thus resistance to **colistin**. The control tube should turn yellow, indicating the viability of the bacteria.<sup>[2][3]</sup>

## Colistin Broth Disc Elution (CBDE) Method

The CBDE method is a simple technique that uses commercially available **colistin** disks to create antibiotic concentrations in broth.

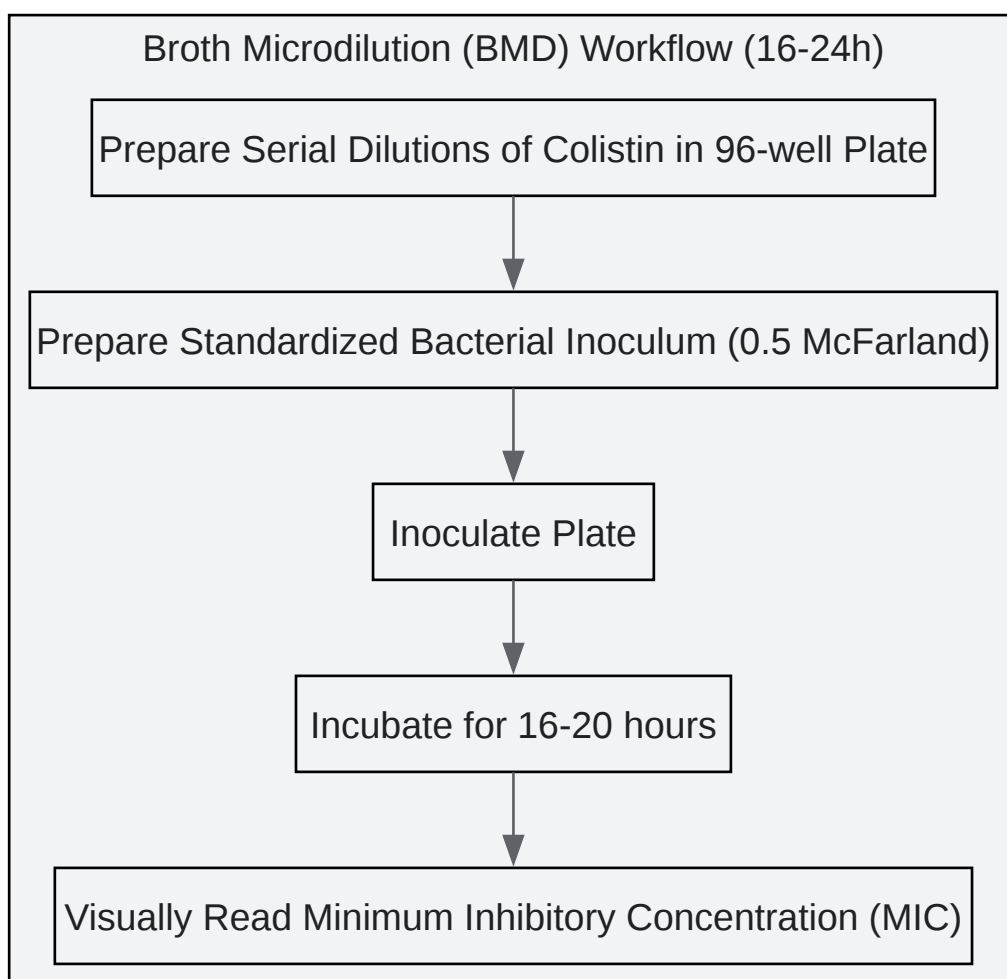
## Protocol:

- **Prepare Broth Tubes:** Four tubes containing 10 mL of CA-MHB are prepared for each isolate.
- **Add Colistin Disks:** Commercially available 10- $\mu\text{g}$  **colistin** disks are added to the tubes to achieve final concentrations of 0  $\mu\text{g/mL}$  (growth control), 1  $\mu\text{g/mL}$ , 2  $\mu\text{g/mL}$ , and 4  $\mu\text{g/mL}$  by adding 0, 1, 2, and 4 disks, respectively.<sup>[4]</sup>
- **Elution:** The tubes are allowed to sit at room temperature for 30 minutes to permit the elution of **colistin** from the disks into the broth.<sup>[5]</sup>
- **Inoculum Preparation:** A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
- **Inoculation:** A standardized volume of the inoculum is added to each tube.

- Incubation: The tubes are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.[5]
- Result Interpretation: The MIC is determined as the lowest concentration of **colistin** that inhibits visible bacterial growth.[5]

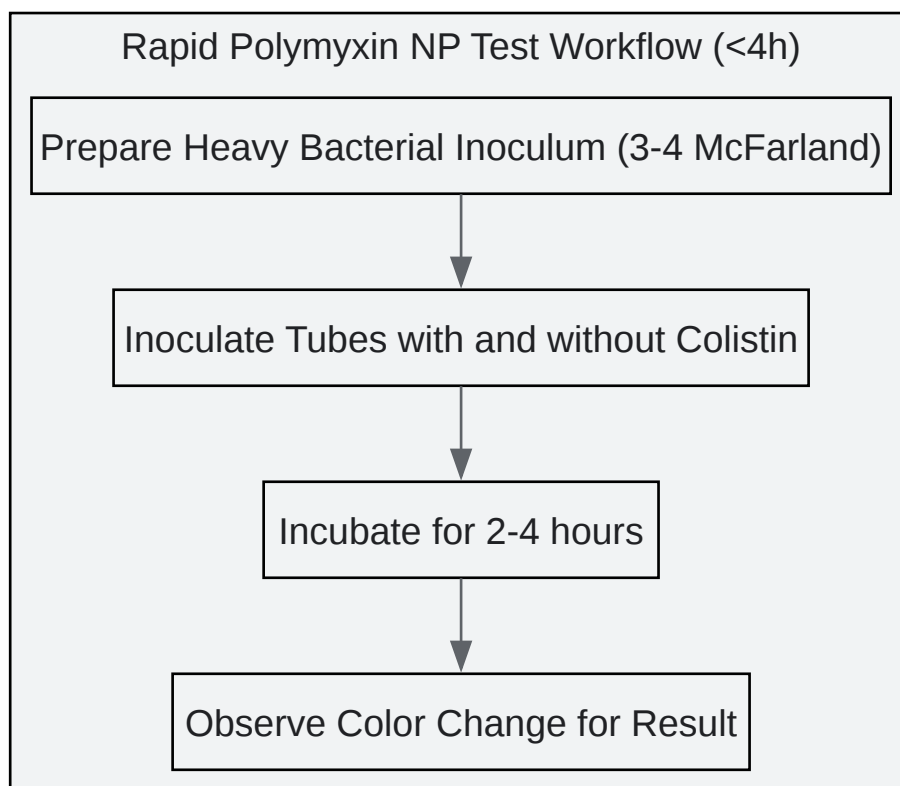
## Experimental Workflow Visualization

The following diagrams illustrate the key differences in the experimental workflows between the standard Broth Microdilution method and a representative rapid method, the Rapid Polymyxin NP Test.



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**Fig. 1:** Broth Microdilution (BMD) Workflow.



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**Fig. 2:** Rapid Polymyxin NP Test Workflow.

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- To cite this document: BenchChem. [A Comparative Guide to Rapid Colistin Susceptibility Testing Methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560248#validation-of-rapid-colistin-susceptibility-testing-methods]

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